molecular formula C15H11N5O6 B14568221 Quinolin-6-amine;1,3,5-trinitrobenzene CAS No. 61653-18-7

Quinolin-6-amine;1,3,5-trinitrobenzene

Cat. No.: B14568221
CAS No.: 61653-18-7
M. Wt: 357.28 g/mol
InChI Key: WCVLCUHBTCPLQW-UHFFFAOYSA-N
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Description

Quinolin-6-amine is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amine group at the 6-position. It serves as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and antimicrobial agents . 1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound with three nitro groups symmetrically arranged on a benzene ring. It is historically significant as a high explosive and is studied for its electron-deficient properties in materials science .

Properties

CAS No.

61653-18-7

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

quinolin-6-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H8N2.C6H3N3O6/c10-8-3-4-9-7(6-8)2-1-5-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H

InChI Key

WCVLCUHBTCPLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Quinolin-6-amine

Quinolin-6-amine, a valuable intermediate in pharmaceutical and materials science, is synthesized via strategies prioritizing efficiency and functional group tolerance.

Smiles Rearrangement Approach

A modern method leverages the Smiles rearrangement to convert 6-hydroxyquinoline into Quinolin-6-amine through a one-pot, three-step sequence. The process involves:

  • O-Alkylation : 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as bases.
  • Smiles Rearrangement : The intermediate undergoes intramolecular nucleophilic aromatic substitution, facilitated by electron-donating groups on the nitrogen atom.
  • Hydrolysis : Acidic or basic conditions cleave the acetamide group to yield the free amine.

Optimization Insights :

  • Base Selection : Cs₂CO₃ achieves superior yields (71%) compared to K₂CO₃ (25%) due to enhanced solubility and basicity.
  • Temperature : A two-stage heating protocol (90°C for 1 hour, then 150°C for 2 hours) maximizes rearrangement efficiency.
  • Substituent Effects : Electron-donating aryl groups accelerate rearrangement, while electron-withdrawing groups hinder it.
Table 1: Comparative Yields for Smiles Rearrangement of Quinolin-6-amine
Base Solvent Temperature (°C) Yield (%)
Cs₂CO₃ DMF 90 → 150 71
K₂CO₃ DMF 90 → 150 25

Reduction of 6-Nitroquinoline

Classical nitro-group reduction offers an alternative route. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (Sn/HCl) convert 6-nitroquinoline to Quinolin-6-amine. However, this method faces challenges:

  • Regioselectivity : Competitive reduction of the quinoline ring may occur.
  • Functional Group Tolerance : Sensitive substituents require protective groups.

Preparation Methods of 1,3,5-Trinitrobenzene (TNB)

1,3,5-Trinitrobenzene, a high-energy material, is synthesized via controlled nitration and decarboxylation pathways.

Oxidation and Decarboxylation of Trinitrotoluene (TNT)

The industrial-scale synthesis involves:

  • Oxidation of TNT : Trinitrotoluene reacts with potassium chlorate (KClO₃) in sulfuric acid to form 1,3,5-trinitrobenzoic acid (TNBA).
  • Decarboxylation : TNBA undergoes thermal decomposition in sodium hydroxide (NaOH) to yield TNB.

Reaction Conditions :

  • Oxidation : Stirring TNT with KClO₃ (2.5 molar equivalents) at 100°C for 5 hours achieves 72.1% isolated yield after recrystallization.
  • Decarboxylation : Heating TNBA with NaOH at 120°C for 2 hours completes the reaction.

Challenges :

  • Side Reactions : Over-oxidation may produce polynitro byproducts.
  • Safety : Handling concentrated acids and explosives necessitates stringent protocols.
Table 2: Two-Step Synthesis of TNB from TNT
Step Reagents/Conditions Yield (%)
Oxidation KClO₃, H₂SO₄, 100°C, 5 h 72.1
Decarboxylation NaOH, 120°C, 2 h 62.8
Total 45.3

Alternative Nitration Strategies

Direct nitration of benzene derivatives is impeded by deactivation from nitro groups. However, directed ortho-metalation or protecting group strategies enable selective nitration:

  • Directed Metalation : Lithium-halogen exchange followed by nitration introduces nitro groups at meta positions.
  • Template Synthesis : Using 1,3,5-triaminobenzene as a precursor, though this requires harsh nitration conditions (HNO₃/H₂SO₄, 150°C).

Comparative Analysis and Industrial Applications

Quinolin-6-amine

  • Pharmaceutical Relevance : Serves as a building block for antimalarial and anticancer agents.
  • Scalability : The Smiles rearrangement route is preferable for large-scale synthesis due to fewer purification steps.

1,3,5-Trinitrobenzene

  • Energetic Materials : Used in detonators and propellants for its stability and high detonation velocity.
  • Environmental Impact : Modern methods aim to reduce toxic byproducts from TNT oxidation.

Mechanism of Action

The mechanism of action of Quinolin-6-amine;1,3,5-trinitrobenzene involves its interaction with biological molecules. Quinoline derivatives can intercalate with DNA, inhibiting DNA synthesis and causing cell death . Trinitrobenzene derivatives can generate reactive oxygen species, leading to oxidative stress and cell damage . These mechanisms make the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinolin-6-amine and Its Analogs

Quinolin-6-amine belongs to a broader class of amino-substituted quinolines. Key analogs and their properties include:

Table 1: Comparison of Quinolin-6-amine and Related Compounds
Compound Structure/Substituent Key Properties/Applications Reference
Quinolin-6-amine Quinoline with -NH₂ at C6 Pharmaceutical intermediate
2,3-Diphenylquinoxalin-6-amine Quinoxaline with -NH₂ at C6 Antileukemic activity, NMR-confirmed synthesis
6-(Piperazin-1-yl)quinolin-3-amine Quinoline with piperazinyl and -NH₂ groups Supplier-listed bioactive derivative
Chroman-6-amine hydrochloride Chroman with -NH₂ at C6 Fluorescent probe precursor

Key Findings :

  • Synthetic Methods: Quinolin-6-amine derivatives are often synthesized via nucleophilic substitution or reductive amination. For example, 2,3-diphenylquinoxalin-6-amine is prepared by reducing a nitro precursor using Pd-C and hydrazine hydrate .
  • Biological Activity: Piperazinyl-quinoline analogs (e.g., 6-(Piperazin-1-yl)quinolin-3-amine) are explored for receptor-targeted therapies due to their improved solubility and bioavailability compared to the parent compound .

1,3,5-Trinitrobenzene and Its Analogs

TNB is compared to other nitroaromatics and triazine-based compounds:

Table 2: Comparison of 1,3,5-Trinitrobenzene and Related Compounds
Compound Structure/Substituent Key Properties/Applications Reference
1,3,5-Trinitrobenzene Benzene with three -NO₂ groups Explosive, electron-deficient aromatic
6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazine-2-amine Triazine with indole and fluorophenyl groups Antileukemic activity (IC₅₀ = 2.3 μM)
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2-amine Triazine with CF₃-phenyl High thermal stability (m.p. 227–228°C)
6-Nitro-2,3-diphenylquinoxaline Quinoxaline with -NO₂ at C6 Precursor for fluorescent dyes

Key Findings :

  • Reactivity : TNB’s electron-deficient nature contrasts with triazine derivatives (e.g., 6-aryl-1,3,5-triazine-2-amines), where electron-withdrawing groups like -CF₃ enhance stability and bioactivity .
  • Functional Diversity : Triazine analogs exhibit modular substitution patterns, enabling tailored applications in medicinal chemistry (e.g., antileukemic activity via 3D-QSAR modeling) .

Data Tables and Research Highlights

Critical Insights and Contrasts

  • Structural vs. Functional Comparisons: While Quinolin-6-amine derivatives prioritize bioactivity through nitrogen-rich substituents (e.g., piperazinyl groups), TNB analogs focus on electronic properties for materials science or explosive applications.
  • Synthetic Challenges: TNB’s nitro groups complicate functionalization compared to triazines, which allow stepwise substitutions (e.g., aryl, amino groups) for drug design .

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